

Application Notes: Lucifer Yellow CH Ammonium in Fixed Tissue Staining

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Compound of Interest

Compound Name: Lucifer yellow CH ammonium

Cat. No.: B15554301

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Introduction

Lucifer Yellow CH is a highly versatile fluorescent dye extensively used in cell biology and neuroscience for visualizing cell morphology and intercellular communication.[1] Its carbohydrazide (CH) group is a key feature, allowing the dye to be covalently linked to surrounding biomolecules through aldehyde fixation, ensuring its retention within the cell post-staining. This property makes it exceptionally suitable for applications in fixed tissues. The dye is characterized by its bright yellow-green fluorescence, high water solubility, and relatively low toxicity to cells.[2] These attributes, combined with its inability to cross cell membranes, make it an ideal tracer for a variety of applications, including neuronal tracing, the study of gap junctions, and assessing cell permeability.[3][2]

Key Properties and Characteristics

Lucifer Yellow is a low molecular weight (approx. 500 Da) fluorescent marker that can be introduced into cells via various methods such as microinjection, iontophoresis, electroporation, or scrape-loading.[3][4][5] Once inside a cell, it diffuses throughout the cytoplasm, filling the soma, dendrites, and axons, providing a detailed view of the cell's morphology.[3] Its compatibility with common fixatives like paraformaldehyde and its suitability for combination with immunohistochemistry further enhance its utility in complex experimental designs.[4][6]

Property	Value	Reference(s)
Dye Type	Anionic fluorescent dye	[7]
Molecular Weight	~457.25 g/mol (dilithium salt)	
Excitation Maximum	~428-430 nm	[4]
Emission Maximum	~533-540 nm	[4][8]
Form	Powder	
Color	Faint to dark orange	
Solubility	High in water (e.g., 1 mg/mL)	[2]
Key Functional Group	Carbohydrazide (CH)	

Experimental Protocols

Protocol 1: Iontophoretic Filling of Single Cells in Fixed Brain Slices

This protocol is adapted for visualizing the detailed morphology of individual cells, such as astrocytes or neurons, in previously fixed brain tissue.[9][10]

Materials:

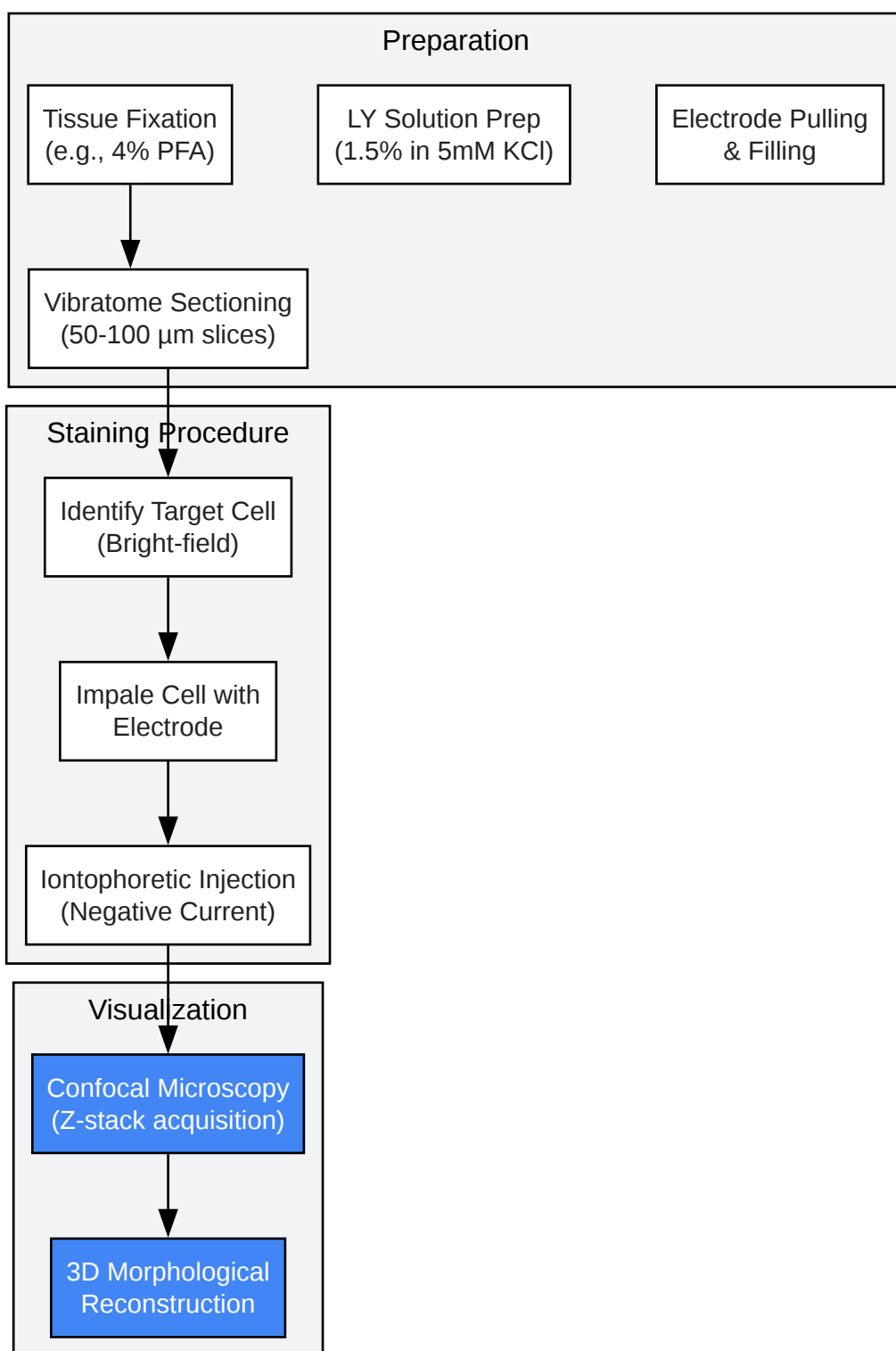
- Lucifer Yellow CH (dilithium or dipotassium salt)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Phosphate-Buffered Saline (PBS), 0.1 M
- Potassium Chloride (KCl), 5 mM
- Borosilicate glass capillaries
- Micropipette puller
- Microscope with fluorescence and bright-field optics (confocal recommended)[9]

- Micromanipulator
- Voltage source/stimulator[11]

Procedure:

- Tissue Fixation and Sectioning:
 - Perfuse the animal with ice-cold PBS followed by a 4% paraformaldehyde solution.
 - Post-fix the brain in the same fixative for several hours to overnight at 4°C.
 - Section the brain into slices (e.g., 50-100 μm) using a vibratome.[10]
 - Store slices in 0.1 M PBS at 4°C.
- Lucifer Yellow Solution Preparation:
 - Prepare a 1.5% (w/v) Lucifer Yellow solution by dissolving the salt in 5 mM KCl.[9]
 - Vortex thoroughly to ensure complete dissolution.
 - Centrifuge the solution for 10 minutes at $>16,000 \times g$ to pellet any aggregates.[9]
 - Filter the supernatant using a 0.2 μm syringe filter. This step is critical to prevent electrode clogging.[9] Store aliquots at 4°C for up to 3 months.
- Electrode Preparation and Filling:
 - Pull sharp electrodes from borosilicate glass capillaries using a micropipette puller.
 - Fill the electrode from the back with 1-2 μL of the filtered Lucifer Yellow solution, allowing the solution to travel to the tip via capillary action (5-10 minutes).[11]
- Iontophoretic Injection:
 - Place a fixed brain slice in a glass-bottom dish filled with 0.1 M PBS.

- Mount the filled electrode onto a holder connected to a micromanipulator and a voltage source.[\[11\]](#)
- Under visual guidance (bright-field microscopy), identify a target cell.
- Carefully impale the cell membrane with the electrode tip.
- Apply negative current pulses to iontophoretically inject the negatively charged Lucifer Yellow into the cell until the soma and distal processes are brightly fluorescent.
- Imaging:
 - After injection, carefully withdraw the electrode.
 - Image the filled cell using fluorescence or confocal microscopy. Use an excitation wavelength of ~488 nm to visualize the dye.[\[11\]](#)
 - Acquire Z-stacks for 3D reconstruction of the cell's morphology.[\[9\]](#)



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Workflow for iontophoretic filling of a cell in fixed tissue.

Protocol 2: Lucifer Yellow Staining Combined with Immunohistochemistry (IHC)

This protocol allows for the morphological identification of a cell with Lucifer Yellow, followed by immunolabeling to identify protein expression within the same cell or tissue.[\[6\]](#)

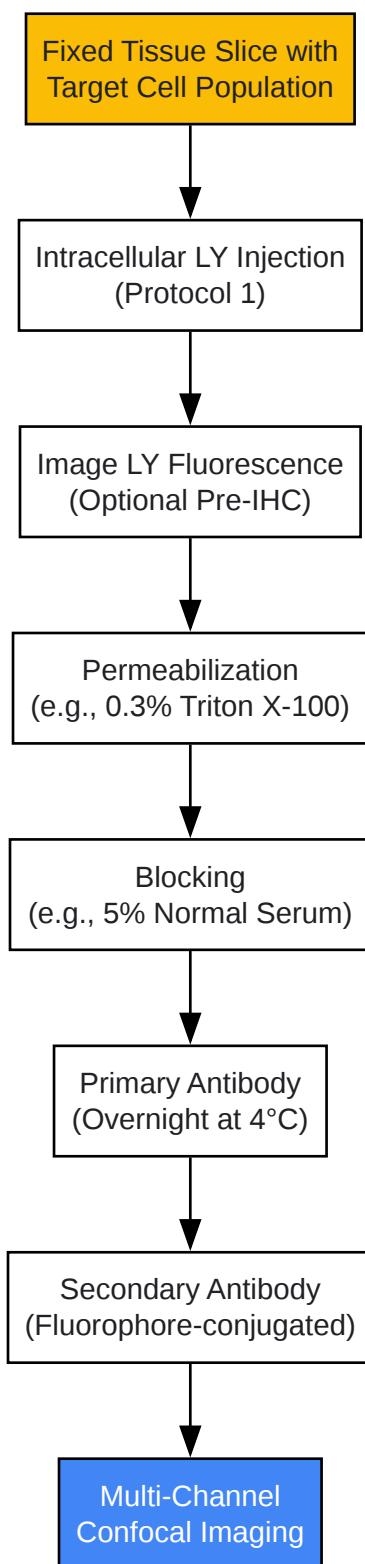
Materials:

- Lucifer Yellow-filled tissue slices (from Protocol 1)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[\[12\]](#)
- Blocking solution (e.g., 5-10% normal serum in PBS)[\[12\]](#)
- Primary antibody (diluted in blocking solution)
- Fluorophore-conjugated secondary antibody
- Mounting medium with DAPI

Procedure:

- Lucifer Yellow Injection:
 - Perform intracellular injection of Lucifer Yellow into target cells in fixed slices as described in Protocol 1.
 - It is recommended to capture images of the LY-filled cells at this stage, as some fluorescence may be quenched during subsequent IHC steps.
- Permeabilization:
 - After LY injection, wash the slices thoroughly in PBS.
 - Incubate slices in permeabilization buffer (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes at room temperature.[\[12\]](#)
- Blocking:

- Wash slices in PBS.
- Incubate in blocking solution for 1-2 hours at room temperature to minimize non-specific antibody binding.[\[12\]](#)
- Antibody Incubation:
 - Incubate slices with the primary antibody, diluted to its optimal concentration in blocking solution, overnight at 4°C.
 - The next day, wash the slices extensively with PBS (e.g., 3 x 10 minutes).
 - Incubate with the appropriate fluorophore-conjugated secondary antibody (choose a fluorophore spectrally distinct from Lucifer Yellow, e.g., a red or far-red dye) for 2 hours at room temperature, protected from light.
- Mounting and Imaging:
 - Wash slices extensively in PBS.
 - Mount the slices on glass slides using an anti-fade mounting medium, optionally containing DAPI for nuclear counterstaining.
 - Image using a confocal microscope with separate channels for Lucifer Yellow, the secondary antibody fluorophore, and DAPI.



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Workflow for combining Lucifer Yellow staining with IHC.

Protocol 3: Scrape-Loading for Gap Junction Analysis in Fixed Cells

This method is used to assess gap junctional intercellular communication (GJIC) in a population of cultured cells by observing the transfer of dye from damaged cells to their coupled neighbors.^[13]

Materials:

- Cultured cells grown to confluence on coverslips
- Lucifer Yellow CH
- Divalent ion-free PBS (e.g., containing EDTA)
- Razor blade or scalpel
- 4% Paraformaldehyde (PFA)
- Fluorescence microscope

Procedure:

- Cell Preparation:
 - Grow cells to a confluent monolayer on glass coverslips.
- Dye Loading:
 - Prepare a Lucifer Yellow solution (e.g., 0.5 mg/mL) in divalent ion-free PBS.^[13]
 - Wash the cell monolayer once with the divalent ion-free PBS.
 - Remove the wash buffer and add the Lucifer Yellow solution to cover the cells.
 - Using a sharp razor blade, make several linear scrapes across the monolayer. This will transiently permeabilize the cells along the scrape line, allowing the dye to enter.^[13]

- Dye Transfer and Fixation:
 - Incubate the cells for 5-15 minutes at 37°C to allow the dye to transfer from the initially loaded cells to adjacent, coupled cells via gap junctions.
 - Wash the cells three times with regular PBS to remove extracellular dye.
 - Fix the cells with 4% PFA for 10-15 minutes at room temperature.[13]
- Imaging and Analysis:
 - Wash the fixed cells with PBS and mount the coverslip onto a slide.
 - Examine the cells using a fluorescence microscope.
 - GJIC is indicated by the presence of fluorescent cells adjacent to the scrape line. The distance the dye has traveled away from the scrape is a measure of the extent of cell coupling.[13]



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Principle of gap junction detection using Lucifer Yellow.

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